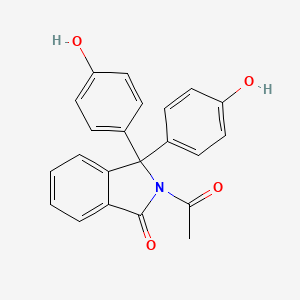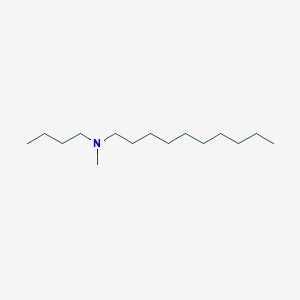
N-Butyl-N-methyldecan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-methyldecan-1-amine is an organic compound classified as an amine Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms This particular compound has a butyl group and a methyl group attached to the nitrogen atom, making it a secondary amine
準備方法
Synthetic Routes and Reaction Conditions
N-Butyl-N-methyldecan-1-amine can be synthesized through several methods. One common approach involves the reaction of decan-1-amine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Butyl-N-methyldecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
N-Butyl-N-methyldecan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N-Butyl-N-methyldecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
N-Benzyl-N-methyldecan-1-amine: This compound has a benzyl group instead of a butyl group, which can alter its chemical properties and reactivity.
N-Methyl-N-propyldecan-1-amine: The presence of a propyl group instead of a butyl group can affect its physical and chemical characteristics.
Uniqueness
N-Butyl-N-methyldecan-1-amine is unique due to its specific alkyl groups attached to the nitrogen atom, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
特性
CAS番号 |
41485-03-4 |
|---|---|
分子式 |
C15H33N |
分子量 |
227.43 g/mol |
IUPAC名 |
N-butyl-N-methyldecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h4-15H2,1-3H3 |
InChIキー |
YHGZDHBKCXGEIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


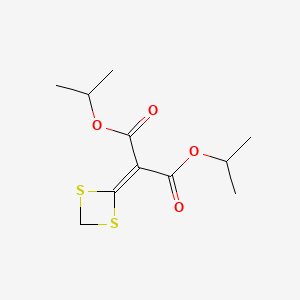

![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)

![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
![5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14655642.png)
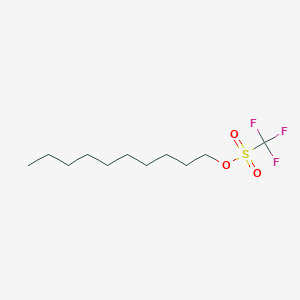

![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
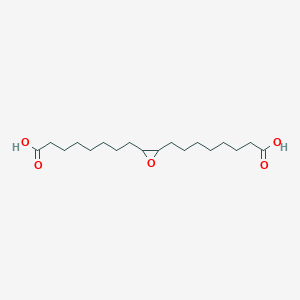
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)

